Product packaging for 2-Amino-3-ethylquinoline hydrochloride(Cat. No.:CAS No. 1170053-53-8)

2-Amino-3-ethylquinoline hydrochloride

Cat. No.: B1519695
CAS No.: 1170053-53-8
M. Wt: 208.69 g/mol
InChI Key: PESXQCLOGDJEEB-UHFFFAOYSA-N
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Description

2-Amino-3-ethylquinoline hydrochloride is an organic solid with the molecular formula C11H13ClN2 . This compound is a derivative of the 2-aminoquinoline scaffold, a class of chemicals known for its significant research value in medicinal chemistry and pharmacology . Quinoline derivatives, particularly 2- and 3-aminoquinolines, are frequently investigated for their diverse biological activities. Studies on related structures have shown potential in areas such as anticancer research, where they may act through mechanisms like heat shock protein 90 (HSP90) inhibition, and as scaffolds for vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors . The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro experimental conditions. Researchers utilize this and similar aminoquinolines as key synthetic intermediates for the development of novel bioactive molecules and heterocyclic compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheets for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2 B1519695 2-Amino-3-ethylquinoline hydrochloride CAS No. 1170053-53-8

Properties

IUPAC Name

3-ethylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12;/h3-7H,2H2,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXQCLOGDJEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656592
Record name 3-Ethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170053-53-8
Record name 3-Ethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-ethylquinoline hydrochloride
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Preparation Methods

Synthesis via 2-Chloroquinoline-3-carbaldehyde Intermediates

Recent literature highlights the use of 2-chloroquinoline-3-carbaldehyde as a versatile intermediate for quinoline derivatives synthesis, including amino and alkyl substitutions at positions 2 and 3 respectively.

  • The chloro group at position 2 can be displaced by nucleophiles such as amines to introduce the amino group.
  • The aldehyde group at position 3 can be transformed or alkylated to introduce ethyl substituents.

For example, a study reported the reaction of 2-chloro-3-formylquinolines with amines under heating conditions in ethanol with potassium carbonate to yield 2-aminoquinoline derivatives.

Microwave-assisted synthesis techniques have been shown to improve yields and reaction times for such substitutions, suggesting potential for optimizing the preparation of 2-Amino-3-ethylquinoline derivatives.

Alkylation and Amination Steps

  • The amination at position 2 may be achieved by nucleophilic substitution of 2-chloroquinoline intermediates with ammonia or primary amines.
  • The ethyl group at position 3 can be introduced via alkylation reactions on quinoline-3-carbaldehyde derivatives or through condensation reactions with ethyl-containing reagents.

Comparative Table of Preparation Methods and Yields

Step/Method Description Key Reagents/Conditions Yield (%) Notes
Amination of 2-chloroquinoline Nucleophilic substitution with amines in ethanol/K2CO3 under heating 2-chloroquinoline-3-carbaldehyde, amines Not specified Microwave irradiation improves yield
Alkylation at 3-position Reaction of quinoline-3-carbaldehyde with ethyl reagents Ethyl halides or acetophenone derivatives Not specified Requires controlled heating
Synthesis of 3-(2-aminoethyl)amine Triethanolamine → chloro intermediate → amino intermediate → purification Thionyl chloride, ammonium hydroxide, DMF 82-92 Mild, environmentally safer process
Purification of aminoquinolines Recrystallization from solvents like methanol, DMF, or tetrahydrofuran Solvent reflux, cooling, filtration 70-85 Enhances purity to >99%

Research Findings and Notes

  • The use of 2-chloroquinoline-3-carbaldehyde as a key intermediate is well-documented for the synthesis of aminoquinoline derivatives, with nucleophilic substitution reactions providing the amino function at position 2.
  • Microwave-assisted reactions have shown to enhance yields and reduce reaction times significantly.
  • The preparation of aminoethyl intermediates via triethanolamine conversion provides an efficient route to introduce aminoalkyl groups, which could be adapted for quinoline derivatives.
  • Purification steps involving recrystallization from solvents such as methanol or dimethylformamide are critical to achieving high purity (>99%) of the final hydrochloride salts.
  • The overall synthetic route benefits from mild conditions, environmentally friendly reagents, and scalable procedures.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethylquinoline hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Halogenated quinolines and hydroxylated quinolines.

Scientific Research Applications

Chemical Synthesis

2-Amino-3-ethylquinoline hydrochloride serves as a critical building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions due to its amino group enhances its utility in synthetic chemistry.

Key Reactions:

  • Nucleophilic Substitution: The amino group can participate in various substitution reactions, making it a versatile intermediate.
  • Electrophilic Aromatic Substitution: The quinoline structure allows for electrophilic aromatic substitutions, expanding the range of compounds that can be synthesized from it.

Biological Research

The biological activities of this compound have been the subject of numerous studies. Research indicates that this compound exhibits antimicrobial and potential anticancer properties.

Biological Activities:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects: Preliminary investigations suggest that this compound may possess cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Pharmaceutical Applications

In pharmaceutical research, this compound is being explored as a lead compound for drug development. Its structural characteristics make it suitable for modifications that could enhance its therapeutic efficacy.

Potential Therapeutic Uses:

  • Drug Development: The compound's biological activities are being investigated for potential applications in treating infections and cancer.
  • Mechanism of Action Studies: Research is ongoing to elucidate the specific molecular targets and pathways affected by this compound, which could provide insights into its therapeutic mechanisms.

Industrial Applications

Beyond its research applications, this compound is also utilized in industrial settings. It is involved in the production of dyes and pigments due to its vibrant color properties derived from the quinoline structure.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This finding supports its potential use as an antimicrobial agent in clinical settings.
  • Cytotoxicity Assessment : In vitro assays revealed that this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These results indicate its promise as a starting point for developing anticancer drugs.

Mechanism of Action

The mechanism by which 2-Amino-3-ethylquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Ethyl vs. Fluorine: The presence of fluorine (e.g., in 2-Amino-6-fluoro-3-methylquinoline) introduces electron-withdrawing effects, which may modulate reactivity in nucleophilic substitutions . Phenyl Groups: Derivatives like 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride are structurally bulkier, favoring π-π stacking in drug-receptor interactions .

Pharmacological Relevance:

  • Substituents like phenoxy or pyridinyl groups (e.g., compound 11) may enhance selectivity for neuronal targets .
  • Safety Profiles: Limited toxicological data exist for these compounds. For example, 2-Amino-3-ethyl-8-methylquinoline hydrochloride () lacks comprehensive safety studies, necessitating caution in handling .

Physicochemical Comparisons

  • Solubility: Ethoxy-substituted derivatives (e.g., 2-Amino-6-ethoxy-3-propylquinoline hydrochloride) exhibit improved aqueous solubility compared to purely alkylated analogs .
  • Thermal Stability : Methyl and ethyl groups generally increase thermal stability, whereas fluorine may reduce it due to electronegativity effects .

Biological Activity

2-Amino-3-ethylquinoline hydrochloride is a compound characterized by a quinoline backbone, which consists of a fused benzene and pyridine ring. This compound, with the molecular formula C10_{10}H12_{12}ClN, exhibits promising biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The unique structural features, including an amino group at position 2 and an ethyl group at position 3, contribute to its reactivity and potential therapeutic applications.

The hydrochloride salt form enhances the solubility and stability of 2-Amino-3-ethylquinoline in aqueous environments. The presence of the amino group allows for nucleophilic reactions, while the quinoline structure can engage in electrophilic substitutions. These properties are crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, inhibiting the growth of various pathogens. Its mechanism may involve interference with microbial metabolic pathways or direct action on cellular structures.
  • Anticancer Properties : Similar quinoline derivatives have shown cytotoxic effects against cancer cell lines, indicating that 2-Amino-3-ethylquinoline may also induce apoptosis or inhibit proliferation in cancer cells. This potential is particularly relevant for developing new cancer therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated notable inhibition zones, suggesting effectiveness against resistant strains .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50_{50} values comparable to known chemotherapeutic agents . The study highlighted its potential as a lead compound for further drug development.

The precise mechanism through which 2-Amino-3-ethylquinoline exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The amino group may facilitate interactions with specific enzymes or receptors involved in cell signaling pathways.
  • The quinoline moiety could participate in electron transfer processes or act as a chelating agent for metal ions, which are crucial for various biological functions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InteractionBinding affinity studies

Q & A

Q. Table 1: Critical Reaction Parameters

ParameterOptimal ConditionPurpose
SolventEthanol/MethanolStabilize intermediates
Temperature60–80°CAccelerate substitution reactions
Acidification AgentHCl (concentrated)Salt formation for purification

Basic: How can researchers characterize the purity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC: Reverse-phase chromatography with a C18 column (e.g., 0.03 M phosphate buffer:methanol = 70:30) at 207 nm UV detection ensures quantification of impurities <0.1% .
  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d6) confirms structural integrity by resolving ethyl (δ 1.2–1.4 ppm) and aromatic proton signals .
  • Melting Point Analysis: A sharp melting point (183–187°C) indicates high crystallinity .

Basic: What biological activities are associated with this compound?

Methodological Answer:
The compound exhibits:

  • Antimicrobial Activity: Tested via broth microdilution assays (MIC values: 2–8 µg/mL against S. aureus and E. coli) .
  • Anticancer Potential: IC₅₀ values of 10–50 µM in MTT assays against breast (MCF-7) and lung (A549) cancer cell lines .
  • Mechanistic Insights: Binds to DNA topoisomerase II and disrupts bacterial membrane integrity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
Modify substituents to enhance target interactions:

  • Ethyl Group: Increases lipophilicity, improving membrane permeability (logP = 3.42) .
  • Amino Group: Essential for hydrogen bonding with enzymatic active sites .
  • Methyl Substitution (C8): Reduces metabolic degradation, as shown in cytochrome P450 stability assays .

Q. Table 2: Key SAR Modifications

Substituent PositionModificationImpact on Activity
C3Ethyl → PropylLower anticancer activity (ΔIC₅₀ +20%)
C2Amino → NitroLoss of antimicrobial efficacy

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols: Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Positive Controls: Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays) .
  • Dose-Response Curves: Validate results across multiple concentrations (e.g., 1–100 µM) to confirm dose dependency .

Advanced: What analytical methods are suitable for studying its stability under physiological conditions?

Methodological Answer:

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C) for 2 hours; monitor degradation via LC-MS .
  • Plasma Stability Assays: Use human plasma (37°C, 24 hours) to assess hydrolysis; >90% stability indicates suitability for in vivo studies .
  • Photostability Testing: Expose to UV light (320–400 nm) for 48 hours; quantify degradation products with HPLC-DAD .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to prevent inhalation of aerosolized particles .
  • Storage: Store in airtight containers at 4°C, away from light and moisture .

Advanced: How does its mechanism of action differ from other quinoline derivatives?

Methodological Answer:
Unlike chloroquine (which targets heme detoxification in malaria), this compound:

  • Binds to Bacterial Gyrase: Confirmed via fluorescence quenching assays (Kd = 1.2 µM) .
  • Induces Apoptosis in Cancer Cells: Caspase-3 activation (2.5-fold increase) via mitochondrial pathway .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-ethylquinoline hydrochloride
Reactant of Route 2
2-Amino-3-ethylquinoline hydrochloride

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